molecular formula C13H18ClN3 B15345117 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride CAS No. 5254-29-5

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride

Cat. No.: B15345117
CAS No.: 5254-29-5
M. Wt: 251.75 g/mol
InChI Key: FXPPZXZSSBRGQL-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride (CAS 522-48-5), also known as tetrahydrozoline hydrochloride, is a synthetic α-adrenergic agonist. It is widely used as a nasal decongestant and in ophthalmic solutions (e.g., Visine, Tyzine) for vasoconstriction . Structurally, it consists of a tetrahydro-naphthyl group linked to an imidazoline ring via an amino group, with a hydrochloride salt. Key physicochemical properties include a melting point of 256–257°C (dec.), high solubility in water and ethanol, and insolubility in diethyl ether . Pharmacologically, it activates α₁ and α₂ receptors, reducing mucosal congestion by constricting blood vessels .

Properties

CAS No.

5254-29-5

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride

InChI

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H2,14,15,16);1H

InChI Key

FXPPZXZSSBRGQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=[NH+]CCN3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then reacted with imidazole derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in production. Purification processes such as crystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Acid-Base Reactivity

The compound readily participates in acid-base reactions due to its imidazoline core and hydrochloride salt form.

  • Dissociation in Solution : The hydrochloride salt dissociates in aqueous media to release the free base and chloride ions, enabling interactions with biological targets like α-adrenergic receptors.

  • Neutralization : Treatment with strong bases (e.g., NaOH) regenerates the free base form, while reaction with organic acids forms stable complexes .

Hydrolysis Reactions

Hydrolysis under acidic or basic conditions leads to ring opening:

Conditions Products Yield Reference
Concentrated HCl, sealed tubeEthylenediamine derivativesHigh
30% aqueous KOH, refluxN,N′-Disubstituted ethylenediaminesModerate

Mechanistically, protonation of the imidazoline ring under acidic conditions weakens the C–N bond, facilitating cleavage .

Acetylation and Acyl Transfer

The compound undergoes acetylation with acetic anhydride, leading to structural rearrangement:

text
2-Benzylimidazoline + Ac₂O → 1,3-Diacetyl-2-benzylideneimidazolidine

This reaction involves a double-bond shift and is catalyzed by mild heating . Similar reactivity is expected for the naphthyl-substituted derivative.

Dehydrogenation to Imidazoles

Catalytic dehydrogenation converts the imidazoline ring to an imidazole:

Catalyst Conditions Product
Pd/C150–200°C, H₂ atmosphere2-(1,2,3,4-Tetrahydro-1-naphthylamino)imidazole
NiHigh-pressure H₂Same as above

This reaction is critical for synthesizing aromatic analogs with enhanced stability .

Quaternization with Alkyl Halides

The imidazoline nitrogen reacts with alkyl halides to form quaternary salts:

Alkyl Halide Conditions Product Yield
CH₃ISolvent-free, 80°C1-Methyl-2-(naphthylamino)imidazolinium iodide46–96%

Quaternization enhances solubility and modifies pharmacological activity .

Metal Complexation

The compound acts as a ligand for transition metals, forming stable complexes:

Metal Conditions Complex Structure
Cu²⁺Aqueous ethanol, pH 7Octahedral coordination complex
Co²⁺Methanol, room temperatureSquare-planar geometry

These complexes are studied for catalytic and antimicrobial applications .

Oxidation and Reduction

  • Oxidation : Controlled oxidation with H₂O₂ or iodine/K₂CO₃ modifies the naphthyl moiety, introducing hydroxyl or ketone groups .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the imidazoline ring to an imidazolidine, altering receptor binding affinity .

Ring-Opening with Aroyl Chlorides

Reaction with aroyl chlorides (e.g., benzoyl chloride) opens the imidazoline ring:

text
2-(Naphthylamino)imidazoline + PhCOCl → N,N′-Dibenzoylethylenediamine

This reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon .

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride involves its interaction with specific molecular targets. The imidazolium core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparisons
Compound Name CAS No. Molecular Formula Key Structural Features
Tetrahydrozoline Hydrochloride 522-48-5 C₁₃H₁₅N₃·HCl Tetrahydro-naphthyl group attached to imidazoline ring via NH linkage
Clonidine Hydrochloride 4205-91-8 C₉H₁₀Cl₂N₃·HCl 2,6-Dichlorophenyl group linked to imidazolidine ring
Phentolamine Hydrochloride 73-05-2 C₁₇H₁₉N₃O·HCl m-Hydroxy-N-p-tolylanilinomethyl group substituted on imidazoline ring
Tramazoline Hydrochloride 124638-40-0 C₁₃H₁₅N₃·HCl 5,6,7,8-Tetrahydro-naphthylamino group (positional isomer of tetrahydrozoline)

Key Observations :

  • Tetrahydrozoline vs. Clonidine : While both are imidazoline derivatives, clonidine’s dichlorophenyl group enhances central α₂ agonism, making it effective for hypertension, unlike tetrahydrozoline’s peripheral vasoconstrictive action .
  • Tetrahydrozoline vs. Tramazoline : Tramazoline’s tetrahydro-naphthyl group is attached at the 5,6,7,8-positions, altering receptor binding affinity compared to tetrahydrozoline’s 1,2,3,4-substitution .
Pharmacological Activity
Compound Primary Use Pharmacological Class Receptor Specificity
Tetrahydrozoline HCl Nasal/ocular decongestant α₁/α₂ adrenergic agonist Peripheral vasoconstriction
Clonidine HCl Hypertension, ADHD Central α₂ agonist Reduces sympathetic outflow
Phentolamine HCl Hypertensive crisis, pheochromocytoma Non-selective α-blocker α₁ and α₂ antagonist
Oxymetazoline HCl Nasal decongestant α₁A adrenergic agonist Longer duration of action

Research Findings :

  • Tetrahydrozoline’s α-adrenergic efficacy was demonstrated in animal models, showing rapid vasoconstriction in nasal mucosa .
  • Clonidine’s central action reduces norepinephrine release, contrasting with tetrahydrozoline’s localized peripheral effects .
Physicochemical Properties
Property Tetrahydrozoline HCl Clonidine HCl Phentolamine HCl
Melting Point (°C) 256–257 (dec.) 305–310 (dec.) 242–245
Solubility in H₂O Freely soluble Freely soluble Soluble
log Pow (Octanol/Water) No data 1.43 2.1
Stability Light-sensitive Stable Hygroscopic

Notes:

  • Tetrahydrozoline’s light sensitivity necessitates opaque packaging .
  • Clonidine’s higher log Pow suggests greater lipid permeability, contributing to CNS penetration .

First Aid Measures :

  • Tetrahydrozoline exposure requires immediate rinsing (eyes/skin) and medical consultation .
  • Clonidine ingestion mandates urgent antidotal treatment (e.g., naloxone) .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between 1,2,3,4-tetrahydro-1-naphthylamine and imidazoline precursors under controlled pH and temperature conditions. Post-synthesis, purification via recrystallization or column chromatography is recommended. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via NMR (e.g., ¹H/¹³C NMR for imidazoline ring protons and aromatic protons) and IR spectroscopy (to detect amine and hydrochloride functional groups) .

Q. How should researchers handle stability challenges during experimental workflows involving this compound?

  • Methodological Answer : The compound is light-sensitive and thermally labile. Store in amber vials at 2–8°C under inert atmosphere (argon/nitrogen). Monitor decomposition by tracking HCl gas release (via FTIR or gas chromatography) and periodic HPLC analysis. Avoid incompatible materials like strong oxidizers, as hazardous reactions may produce CO, CO₂, or NOx .

Q. What first-aid measures are critical for accidental exposure in laboratory settings?

  • Methodological Answer :

  • Inhalation : Immediate removal to fresh air; monitor for respiratory distress and consult a physician.
  • Skin/Eye Contact : Flush with copious water (≥15 minutes for eyes) and use pH-neutral soap for skin.
  • Ingestion : Do not induce vomiting; administer activated charcoal if advised by poison control.
    Always use PPE (gloves, goggles, lab coats) and ensure fume hoods are operational during handling .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities (e.g., receptor binding vs. cytotoxicity) for this compound?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines to establish EC₅₀/IC₅₀ values. Cross-validate receptor affinity using radioligand binding assays (e.g., α₂-adrenergic receptors, as structurally related compounds show activity ). Control for batch-to-batch variability by standardizing synthesis protocols and purity validation .

Q. What advanced techniques are recommended for elucidating the compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Molecular docking simulations (using crystallographic data of homologous receptors) can predict binding sites, followed by mutagenesis studies to validate critical residues .

Q. How can environmental contamination risks be mitigated during large-scale experimental use?

  • Methodological Answer : Implement closed-system processing to prevent aerosolization. Use activated carbon filters for effluent treatment to adsorb residual compound. Monitor ecotoxicity via Daphnia magna or Vibrio fischeri bioassays, though current ecotoxicological data are limited .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or cyclodextrin inclusion complexes. For bioavailability, consider prodrug derivatization (e.g., esterification of the imidazoline moiety) or nanoformulation (liposomes) to improve absorption .

Data Gaps and Future Directions

  • Critical Data Needs : Log Pow (octanol-water partition coefficient) and vapor pressure data are unavailable, limiting environmental risk assessments. Experimental determination via shake-flask methods or computational QSAR models is advised .
  • Toxicological Gaps : Reproductive toxicity and carcinogenicity data are lacking. Follow OECD guidelines for subchronic toxicity studies in rodent models .

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